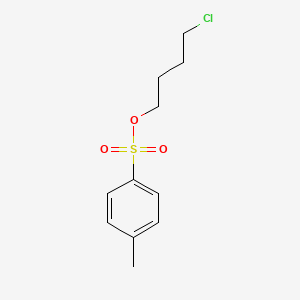

4-Chlorobutyl 4-methylbenzenesulfonate

Description

4-Chlorobutyl 4-methylbenzenesulfonate (CAS No.: 10297-05-9) is an organosulfur compound characterized by a chlorobutyl chain linked to a 4-methylbenzenesulfonate (tosyl) group. Its molecular formula is C₁₁H₁₅ClO₃S, with a molecular weight of 262.75 g/mol. This compound is widely employed in organic synthesis as an alkylating agent due to the tosyl group's role as an excellent leaving group, facilitating nucleophilic substitution reactions. For instance, it has been utilized in the synthesis of androgen receptor degraders, where it reacts with hydroxyl-containing substrates under basic conditions .

Properties

Molecular Formula |

C11H15ClO3S |

|---|---|

Molecular Weight |

262.75 g/mol |

IUPAC Name |

4-chlorobutyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H15ClO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

WBRXGQPUYZLAFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Studies

- The crystal structure of 4-Bromoanilinium 4-methylbenzenesulfonate reveals similarities to its chloro analog in packing patterns but differences in hydrogen-bonding networks due to bromine’s larger atomic radius .

- Mercury CSD 2.0 software has been employed to analyze packing similarities in tosylate salts, demonstrating the reproducibility of sulfonate-based crystal motifs .

Q & A

Q. Example Table: Key Variables in Synthesis Optimization

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 25–80°C | Nonlinear increase up to 60°C |

| Solvent (Polarity) | THF vs. DCM | Higher polarity improves sulfonate stability |

| Reaction Time | 2–12 hrs | Plateau after 8 hrs |

Reference synthesis protocols for analogous sulfonates (e.g., esterification with 4-methylbenzenesulfonyl chloride under basic conditions) .

Basic: What analytical techniques are critical for assessing the purity and structural integrity of 4-Chlorobutyl 4-methylbenzenesulfonate?

Methodological Answer:

- HPLC-MS : Quantify purity (>98% as per industry standards) and detect trace impurities (e.g., unreacted precursors) .

- NMR Spectroscopy : Confirm functional groups (e.g., sulfonate at δ 7.5–8.0 ppm, chlorobutyl chain at δ 3.5–4.0 ppm).

- TGA/DSC : Assess thermal stability under varying conditions (e.g., decomposition above 150°C) .

Q. Example Table: Common Impurities Identified

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| 4-Methylbenzenesulfonic acid | Hydrolysis byproduct | Use anhydrous solvents |

| Chlorobutanol | Side reaction | Control reaction time |

Advanced: How can computational modeling elucidate reaction mechanisms involving 4-Chlorobutyl 4-methylbenzenesulfonate?

Methodological Answer:

- Quantum Chemical Calculations (DFT) : Map energy profiles for sulfonate esterification or nucleophilic substitution pathways .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilize transition states) .

- In Silico Feedback Loops : Integrate experimental data (e.g., kinetic rates) to refine computational models .

Example Workflow:

Optimize reactant geometries using Gaussian.

Calculate activation barriers for competing pathways.

Validate with experimental kinetic data.

Advanced: How do solvent polarity and proticity influence the reaction pathways of 4-Chlorobutyl 4-methylbenzenesulfonate in nucleophilic substitutions?

Methodological Answer:

- Polar Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of reactants, favoring SN2 mechanisms.

- Protic Solvents (e.g., Ethanol) : Stabilize carbocation intermediates, promoting SN1 pathways .

- Case Study : Compare yields in THF (85%) vs. ethanol (62%) for chloride displacement reactions .

Experimental Design:

Use a solvent polarity index (ET30) to correlate with reaction rates.

Advanced: What methodologies resolve contradictions in kinetic data for 4-Chlorobutyl 4-methylbenzenesulfonate hydrolysis?

Methodological Answer:

- Statistical Analysis of Variance (ANOVA) : Identify outliers or systematic errors in pH-dependent hydrolysis studies .

- Isotope Labeling : Track oxygen-18 in water to distinguish between acid-catalyzed vs. base-catalyzed mechanisms .

- Multi-Laboratory Validation : Replicate experiments across independent labs to confirm reproducibility .

Advanced: How can machine learning predict novel applications of 4-Chlorobutyl 4-methylbenzenesulfonate in polymer chemistry?

Methodological Answer:

- Dataset Curation : Compile historical data on sulfonate reactivity (e.g., crosslinking efficiency, thermal stability).

- Neural Networks : Train models to predict polymerization outcomes based on monomer structures and reaction conditions .

- Case Study : AI-driven discovery of sulfonate-based ionomers for fuel cell membranes .

Basic: What protocols ensure the stability of 4-Chlorobutyl 4-methylbenzenesulfonate during storage?

Methodological Answer:

- Storage Conditions : Keep at –20°C in amber vials under inert gas (argon) to prevent hydrolysis .

- Stability Monitoring : Use accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .

Advanced: How do surface interactions affect the catalytic activity of 4-Chlorobutyl 4-methylbenzenesulfonate in heterogeneous systems?

Methodological Answer:

- Surface-Enhanced Raman Spectroscopy (SERS) : Probe adsorption/desorption dynamics on metal catalysts .

- XPS Analysis : Quantify sulfonate binding energy shifts on TiO2 surfaces .

Example Finding:

Stronger adsorption on Au NPs vs. SiO2 correlates with higher catalytic turnover .

Basic: What role does 4-Chlorobutyl 4-methylbenzenesulfonate play in synthesizing functionalized polymers?

Methodological Answer:

- Crosslinking Agent : Sulfonate groups enhance hydrophilicity in hydrogels .

- Chain Transfer Agent : Modulate molecular weight in radical polymerizations .

Synthetic Protocol:

Incorporate 1–5 mol% sulfonate during styrene copolymerization .

Advanced: What interdisciplinary approaches integrate 4-Chlorobutyl 4-methylbenzenesulfonate into environmental or biomedical research?

Methodological Answer:

- Environmental Chemistry : Study degradation pathways via LC-MS/MS to assess ecotoxicity .

- Biomedical Engineering : Functionalize nanoparticles for targeted drug delivery (e.g., sulfonate-PEG conjugates) .

Collaborative Framework:

Combine synthetic chemistry, computational modeling, and bioassay validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.